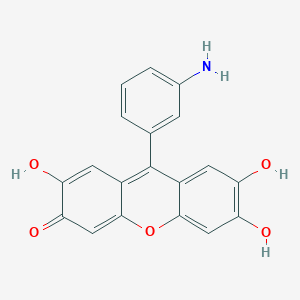
9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one: is a chemical compound that belongs to the xanthene dye family It is characterized by its unique structure, which includes an aminophenyl group and multiple hydroxyl groups attached to the xanthene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the condensation of 3-aminophenol with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the xanthene core. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in precise proportions, and the reaction is carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced forms, depending on the reducing agent used.
Substitution: The aminophenyl group can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced xanthene derivatives.
Substitution: Formation of substituted xanthene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is used as a dye in various chemical applications. Its vibrant color makes it suitable for use in staining and labeling techniques.
Biology: In biological research, this compound is used as a fluorescent probe for imaging and detecting biological molecules. Its ability to fluoresce under specific conditions allows researchers to visualize cellular structures and processes.
Industry: In the industrial sector, this compound is used in the manufacturing of dyes and pigments for textiles, inks, and other materials.
Wirkmechanismus
The mechanism of action of 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its ability to interact with biological molecules through its aminophenyl and hydroxyl groups. These interactions can lead to changes in the fluorescence properties of the compound, allowing it to act as a probe for detecting specific molecules or monitoring biological processes. The molecular targets and pathways involved may include binding to proteins, nucleic acids, or other cellular components, leading to changes in their fluorescence emission.
Vergleich Mit ähnlichen Verbindungen
Fluorescein: Another xanthene dye with similar fluorescent properties but different functional groups.
Rhodamine: A xanthene dye with a different core structure and functional groups, used in similar applications.
Eosin: A xanthene dye with bromine atoms, used as a biological stain.
Uniqueness: 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its specific combination of aminophenyl and hydroxyl groups, which confer distinct chemical and fluorescent properties. This uniqueness makes it suitable for specialized applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
136868-92-3 |
|---|---|
Molekularformel |
C19H13NO5 |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
9-(3-aminophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H13NO5/c20-10-3-1-2-9(4-10)19-11-5-13(21)15(23)7-17(11)25-18-8-16(24)14(22)6-12(18)19/h1-8,21-23H,20H2 |
InChI-Schlüssel |
ZCZCFVZEIQXDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


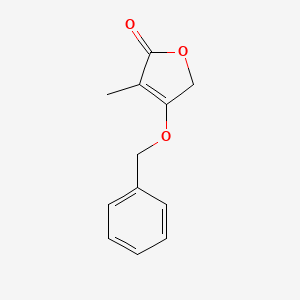
![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
silane](/img/structure/B14263461.png)

![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)

![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
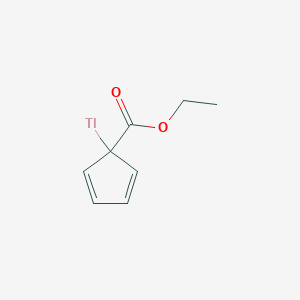
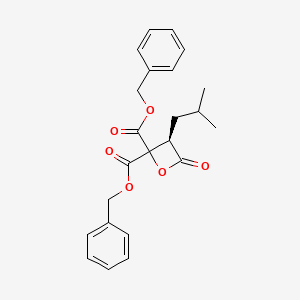
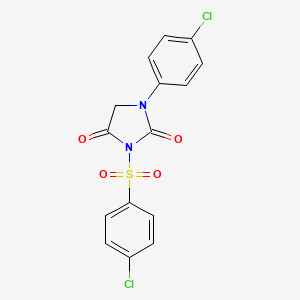
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
